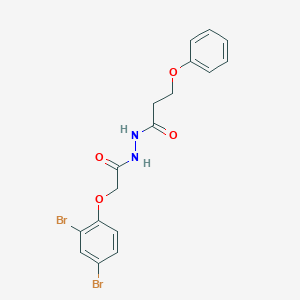![molecular formula C22H27NO B405865 N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B405865.png)
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE is a complex organic compound with the molecular formula C22H27NO and a molecular weight of 321.5 g/mol. This compound is characterized by its unique tricyclic structure combined with a methoxynaphthalene moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Attachment of the methoxynaphthalene group: This step usually involves a nucleophilic substitution reaction where the methoxynaphthalene moiety is introduced to the tricyclic core.
Final amination:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as the 5-HT1A receptor, with high affinity. This binding can modulate the receptor’s activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the methoxynaphthalene moiety.
1-adamantanamine: Another tricyclic amine with different substituents.
1-acetyladamantane: Contains an acetyl group instead of the methoxynaphthalene group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Eigenschaften
Molekularformel |
C22H27NO |
|---|---|
Molekulargewicht |
321.5g/mol |
IUPAC-Name |
N-[(4-methoxynaphthalen-1-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C22H27NO/c1-24-21-7-6-18(19-4-2-3-5-20(19)21)14-23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
InChI-Schlüssel |
RJAQLJGHMBUHKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 3-[({2-chloro-4-nitrophenyl}carbonyl)amino]benzoate](/img/structure/B405787.png)
![Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B405788.png)
![ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B405792.png)
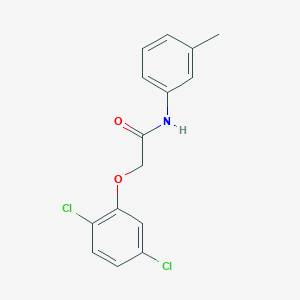
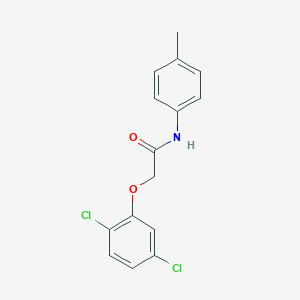
![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
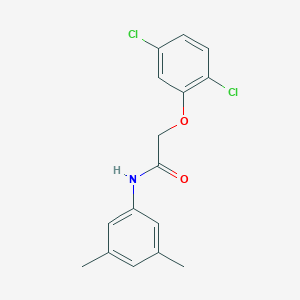
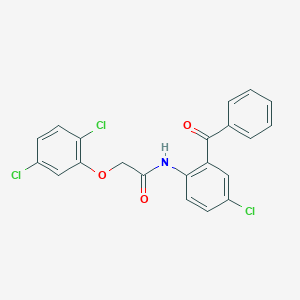
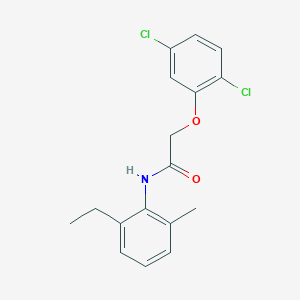
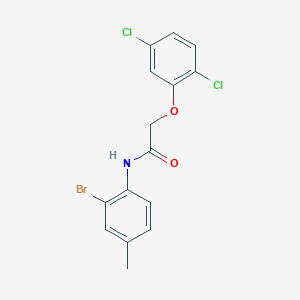
![N'-[2-(2,4-dibromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405803.png)

